Azaglutamine - 133383-07-0

Azaglutamine

Catalog Number: EVT-1206811
CAS Number: 133383-07-0
Molecular Formula: C4H9N3O3
Molecular Weight: 147.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Azaglutamine is classified as an aza-amino acid, a category that includes amino acids with one or more nitrogen atoms replacing carbon atoms in the backbone. It is specifically categorized under azapeptides when incorporated into peptide sequences. The presence of the additional nitrogen atom can significantly influence the compound's reactivity, stability, and interactions with biological targets.

Synthesis Analysis

The synthesis of azaglutamine typically involves several methodologies, including solid-phase peptide synthesis and solution-phase techniques.

  1. Solid-Phase Peptide Synthesis:
    • One common method utilizes fluorenylmethoxycarbonyl (Fmoc) chemistry. In this approach, azaglutamine is incorporated into peptides by first coupling Fmoc-protected azaglutamine precursors to a solid support. The process involves:
      • Activation: The free amino group of the supported moiety is activated using 2,4-dinitrophenyl carbonate.
      • Coupling: The activated support reacts with azaglutamine precursors.
      • Deprotection: The azapeptide is released from the resin and any protecting groups are removed if necessary .
  2. Solution-Phase Synthesis:
    • Another method involves using thiocarbazate scaffolds as precursors for aza-amino acids. This method allows for the integration of azaglutamine into peptide sequences through activation protocols that optimize coupling efficiency .
  3. Parameters and Yields:
    • Typical yields for these syntheses can vary significantly based on conditions such as temperature, stoichiometry, and reaction time. For instance, successful incorporation of azapeptides has been reported with yields ranging from 20% to over 90%, depending on the specific experimental setup .
Molecular Structure Analysis

Azaglutamine's molecular structure features an imine functional group replacing the carbonyl oxygen of glutamine's amide group. This structural modification affects its geometry and electronic characteristics.

  • Molecular Formula: C5H10N2O2
  • Molecular Weight: Approximately 130.15 g/mol
  • Structural Characteristics:
    • The presence of two nitrogen atoms influences hydrogen bonding capabilities and steric interactions within peptide chains.
    • The azaglutamine residue can adopt various conformations in solution, often stabilizing specific secondary structures like β-turns due to intramolecular hydrogen bonding .
Chemical Reactions Analysis

Azaglutamine participates in several chemical reactions relevant to its function as a peptide building block:

  1. Peptide Bond Formation:
    • Azaglutamine can form peptide bonds with other amino acids through standard condensation reactions, which are facilitated by activating agents during solid-phase synthesis.
  2. Enzymatic Reactions:
    • Studies have shown that azaglutamine derivatives can act as inhibitors for specific enzymes, such as HAV 3C proteinase. The mechanism often involves time-dependent inactivation through the formation of disulfide bonds with active site residues .
  3. Decomposition Pathways:
    • Certain azaglutamine derivatives exhibit instability under specific conditions, leading to decomposition unless protective measures are taken during synthesis .
Mechanism of Action

The mechanism of action for azaglutamine primarily revolves around its role as a substrate or inhibitor in enzymatic reactions:

  • Inhibition Mechanism:
    • Azaglutamine derivatives have been shown to inhibit enzymes by mimicking natural substrates or binding tightly to active sites, thereby preventing substrate access or catalytic activity.
    • For example, compounds derived from azaglutamine have demonstrated nanomolar inhibition levels against specific proteases by stabilizing transition states or forming covalent bonds with enzyme residues .
Physical and Chemical Properties Analysis

Azaglutamine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its hydrophilic nature imparted by the amino groups.
  • Stability: Stability can vary based on environmental conditions; azaglutamine derivatives may require careful handling to prevent degradation.
  • Melting Point: Specific melting points can vary depending on the derivative but are generally consistent with similar amino acids.

Relevant Data

  • pKa Values: The pKa values for the carboxylic acid and ammonium groups are critical for understanding its behavior in different pH environments.
  • Spectroscopic Properties: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (FTIR) have been employed to study conformational dynamics and interactions in solution .
Applications

Azaglutamine has diverse applications across scientific fields:

  1. Pharmaceutical Development:
    • As an inhibitor for proteases involved in viral infections, azaglutamine derivatives are being explored for therapeutic use against diseases like hepatitis .
  2. Biochemical Research:
    • Used as a building block in peptide synthesis, azaglutamine helps study protein folding and stability due to its unique structural properties .
  3. Material Science:
    • Research indicates potential applications in creating hydrogels or membranes for gas separation technologies due to its hydrophilic characteristics when incorporated into oligomers .
  4. Synthetic Biology:
    • Azaglutamine's ability to integrate into biological systems makes it a valuable tool for designing novel peptides with enhanced functionalities.
Introduction to Azaglutamine in Biochemical Research

Definition and Structural Classification of Azaglutamine

Azaglutamine is a chemically modified amino acid derivative where the α-carbon of the natural amino acid glutamine is replaced by a nitrogen atom, forming a semicarbazide backbone. This substitution converts the chiral α-carbon into a tricoordinate nitrogen, eliminating stereochemistry at this position while introducing adaptive chirality dependent on nitrogen inversion dynamics. Structurally, azaglutamine retains the side chain of glutamine—a carbamoyl group (-CONH₂)—but alters the peptide backbone’s electronic and steric properties. The resulting planar urea linkage (N-CO-N) replaces the tetrahedral α-carbon, reducing conformational flexibility and enhancing hydrogen-bonding capacity due to the urea’s dual hydrogen-bond donor/acceptor nature [4] [6].

Table 1: Structural Comparison of Glutamine vs. Azaglutamine

FeatureGlutamineAzaglutamine
α-CenterChiral carbon (S-configuration)Nitrogen (planar, achiral)
Backbone GeometryFlexible Cα-C bondRigid urea linkage (N-CO-N)
Side Chain-CH₂-CH₂-CONH₂-CH₂-CH₂-CONH₂ (retained)
Hydrogen BondingAmide: 1 donor, 1 acceptorUrea: 2 donors, 1 acceptor
Conformational EffectsStabilizes β-sheetsDisrupts β-sheets; promotes turns

This structural modification profoundly impacts peptide folding. While glutamine favors extended β-sheet conformations, azaglutamine constrains backbone dihedral angles (φ ≈ 90°) toward polyproline type II (PPII) helices or β-turns, disrupting regular secondary structures like β-hairpins [2]. Computational studies indicate a low energy barrier (<1 kcal/mol) for transitioning between twisted (φ = 90°) and extended (φ = 180°) conformers, but steric clashes in peptides often prevent adoption of β-strand geometry [2].

Historical Development of Aza-Amino Acids in Peptide Chemistry

The exploration of aza-amino acids began in the 1960s with the synthesis of azaglycine derivatives. Early work focused on hydrazine-based peptide analogs to probe enzymatic mechanisms and proteolytic stability. Key milestones include:

  • 1967: Synthesis of the first aza-peptide angiotensin analog, demonstrating enhanced resistance to proteolysis [3].
  • 1989: FDA approval of goserelin, the first azapeptide drug (aza-glycine-containing GnRH agonist) for prostate cancer, validating the clinical potential of backbone modification [3] [7].
  • 2003: Introduction of atazanavir (HIV protease inhibitor), incorporating an aza-phenylglycine scaffold to mimic transition-state geometry, highlighting the role of aza-residues in enzyme inhibition [5] [7].

Solid-phase synthesis breakthroughs enabled precise incorporation of sterically demanding aza-residues. Early methods relied on N-alkyl-fluorenylmethyl carbazate building blocks activated with phosgene equivalents (e.g., BTC, triphosgene). However, coupling efficiency to aza-valine or aza-glutamine was low (<35%) due to steric hindrance and reduced nucleophilicity of semicarbazides [2] [4]. Advances in coupling reagents—notably TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI)—achieved 89% coupling yields for branched aza-amino acids, minimizing epimerization and hydantoin byproducts [2].

Table 2: Key Milestones in Azapeptide Synthesis

YearDevelopmentSignificance
1967First aza-peptide (angiotensin analog)Demonstrated proteolytic stability
1989Goserelin (FDA-approved)First therapeutic azapeptide; aza-Gly backbone
2003Atazanavir (FDA-approved)Aza-Phe derivative for HIV protease inhibition
2010sTCFH/NMI coupling protocolsEnabled high-yield aza-branched residue coupling
2022Thiocarbazate submonomer methodsImproved side-chain diversity and synthesis speed

Role of Azaglutamine in Enzyme Inhibition Studies

Azaglutamine derivatives serve as strategic inhibitors for cysteine proteases, particularly viral enzymes requiring glutamine at the P1 substrate position. The hepatitis A virus (HAV) 3C protease exemplifies this application, where azaglutamine mimics the natural Gln substrate while introducing mechanism-based reactivity [4].

Sulfonamide and Sulfenamide Derivatives

Four azaglutamine inhibitor classes were synthesized to target HAV 3C protease:

  • Hydrazo-o-nitrophenylsulfenamides (Type A): e.g., compound 16, designed to form disulfide bonds with the catalytic Cys-172. However, no significant inhibition (IC₅₀ >1 mM) was observed due to poor steric accessibility [4].
  • Frame-shifted sulfenamides (Type B): e.g., compound 27 (IC₅₀ = 100 μM), which exhibited time-dependent inactivation via disulfide formation, confirmed by mass spectrometry [4].
  • Sulfonamides (Type C): e.g., compound 8 (IC₅₀ = 75 μM), acting as weak competitive inhibitors by binding the S1 pocket without covalent modification [4].
  • Haloacetyl analogs: e.g., compounds 2 and 3, which irreversibly alkylate Cys-172 with rate constants kobs/[I] of 680 M⁻¹s⁻¹ and 870 M⁻¹s⁻¹, respectively [4].

Mechanistic Insights

The urea carbonyl of azaglutamine forms critical hydrogen bonds with the S1 subsite (e.g., His-191 in HAV 3C), replicating interactions of native glutamine. However, the electrophilic warheads (e.g., bromoacetyl) in irreversible inhibitors exploit the nucleophilic cysteine thiol, enabling covalent inhibition. This dual functionality—recognition via the glutamine side chain and reactivity through the urea-linked electrophile—underpins azaglutamine’s utility in protease targeting [4] [5].

Table 3: Azaglutamine Inhibitors of HAV 3C Protease

Inhibitor TypeExampleIC₅₀/ActivityMechanism
Sulfenamide (Type A)16>1 mM (no inhibition)Failed disulfide formation
Sulfenamide (Type B)27100 μMTime-dependent disulfide bond formation
Sulfonamide (Type C)875 μMCompetitive inhibition
Haloacetyl2, 3680–870 M⁻¹s⁻¹Irreversible alkylation of Cys-172

β-Sheet Disruption in Peptidomimetics

Beyond direct enzyme inhibition, azaglutamine incorporation disrupts β-sheet secondary structures critical for protein-protein interactions. NMR studies on β-hairpin peptides (e.g., H-Arg-Tyr-Val-Glu-Val-d-Pro-Gly-Orn-Lys-Ile-Leu-Gln-NH₂) revealed that substituting Val3 with azaVal3 reduced β-hairpin stability more severely than azaGly3. This destabilization arises from the urea linkage’s preference for 90° dihedral angles, preventing adoption of extended β-strand conformations (φ = –120° to 180°) [2].

Properties

CAS Number

133383-07-0

Product Name

Azaglutamine

IUPAC Name

amino-(3-amino-3-oxopropyl)carbamic acid

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C4H9N3O3/c5-3(8)1-2-7(6)4(9)10/h1-2,6H2,(H2,5,8)(H,9,10)

InChI Key

CMHZWJUKNLEKOR-UHFFFAOYSA-N

SMILES

C(CN(C(=O)O)N)C(=O)N

Synonyms

azaglutamine

Canonical SMILES

C(CN(C(=O)O)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.